molecular formula C21H16FN3O B2546543 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 899958-46-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2546543
CAS No.: 899958-46-4
M. Wt: 345.377
InChI Key: NTFTZVJZTGAGGG-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its diverse biological activities and ability to mimic purine bases, facilitating interactions with enzyme active sites . The molecular hybridization of the benzimidazole and acetamide pharmacophores is a recognized strategy for developing potent enzyme inhibitors . Recent scientific investigations highlight the potential of closely related quinoline-based-benzo[d]imidazole bearing different acetamide derivatives as potent α-glucosidase inhibitors . One study identified a compound with a 3-chlorophenyl acetamide group as a particularly potent competitive inhibitor of α-glucosidase (IC50 = 3.2 ± 0.3 µM), demonstrating around 250-fold greater potency than the standard drug acarbose . This suggests that structural optimization of the acetamide moiety, such as the incorporation of a 4-fluorophenyl group in your compound of interest, is a viable path for developing new anti-diabetic agents. The fluorophenyl group is a common bioisostere used to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability . Furthermore, the 2-phenyl-1H-benzo[d]imidazole template has been identified as a promising structure for the development of positive allosteric modulators of the α1β2γ2GABA-A receptor, a key target in neurological research . This indicates that, beyond metabolic disorder research, your compound could serve as a valuable chemical probe for neuroscientific studies. Researchers can utilize this high-purity compound as a key intermediate or reference standard in structure-activity relationship (SAR) studies aimed at designing novel therapeutic candidates for type 2 diabetes and central nervous system (CNS) disorders. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-15-11-9-14(10-12-15)13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFTZVJZTGAGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which is then coupled with a phenyl ring through a series of condensation reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, studies have focused on the design and synthesis of benzimidazole derivatives that target various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Case Study: Anticancer Screening

A study evaluated the anticancer activity of several benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). Compounds were assessed using the Sulforhodamine B assay, revealing that certain derivatives showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating higher potency .

Antimicrobial Properties

The antimicrobial potential of this compound and related compounds has also been investigated. The mechanism typically involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Case Study: Antimicrobial Evaluation

In vitro studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as effective antimicrobial agents .

Antitubercular Activity

Recent investigations into the antitubercular effects of benzimidazole derivatives have highlighted their ability to inhibit Mycobacterium tuberculosis. The synthesis of new derivatives has been linked to enhanced activity against this pathogen.

Case Study: In Vivo Antitubercular Activity

One study reported the synthesis and evaluation of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides against M. tuberculosis H37Rv. Active compounds were further tested in mouse models, showing promising results that warrant further exploration for therapeutic use .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are often linked to its structural features, which allow for interactions with biological targets such as enzymes involved in nucleic acid synthesis or metabolic pathways.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -F) enhance bioactivity and optical properties. The 4-fluorophenyl group in the target compound may offer balanced electronic effects for receptor binding compared to bulkier substituents like nitro .

Antimicrobial and Anticancer Activity

  • Quorum Sensing Inhibition : Compound 6p (4-nitrophenyl-triazole) showed 68.23% inhibition at 250 mM, while fluorinated analog 6h achieved 64.99% under similar conditions . The target compound’s lack of a triazole moiety may reduce quorum sensing activity but could enhance selectivity for other targets.
  • Anticancer Potential: Benzimidazole-thio-acetamides (e.g., compound 12 in ) demonstrated cytotoxicity against cancer cell lines, with IC₅₀ values correlating with substituent electronegativity . The 4-fluorophenyl group in the target compound may similarly enhance DNA intercalation or kinase inhibition.

Physicochemical and Spectral Properties

  • Melting Points : Fluorinated derivatives like 6h exhibit higher melting points (283–285°C) compared to nitro-substituted analogs (e.g., 6p, ~288°C), suggesting stronger intermolecular interactions .
  • Spectral Data : IR spectra of related compounds show characteristic peaks for NH (3150–3319 cm⁻¹), C=O (1632–1682 cm⁻¹), and aromatic C-H stretches, consistent with the target compound’s expected profile .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly as a modulator of the GABA-A receptor. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 4-fluorobenzaldehyde with specific diamines, followed by further chemical modifications to introduce the benzimidazole moiety. The synthetic pathway is crucial as it influences the biological activity and metabolic stability of the final product.

GABA-A Receptor Modulation

Recent studies have identified derivatives of 1H-benzo[d]imidazole, including the target compound, as positive allosteric modulators (PAMs) of the GABA-A receptor. This receptor plays a critical role in mediating inhibitory neurotransmission in the central nervous system. The modulation of this receptor is a promising strategy for treating various neurological disorders.

Key Findings:

  • The compound exhibits improved metabolic stability compared to existing GABA-A receptor modulators like alpidem, which is known for its rapid biotransformation and hepatotoxicity risks .
  • In metabolic stability studies using human liver microsomes (HLMs), the compound demonstrated a significantly higher percentage of unmetabolized parent compound remaining after incubation compared to alpidem (90% vs. 38.6%) .

Biological Activity Data

The following table summarizes the biological activity and stability data for this compound and its derivatives:

Compound% Unmetabolized After 120 minModulatory Effect on GABA-A Receptor
This compound90%Positive Allosteric Modulator
Alpidem38.6%Rapidly Metabolized

Study 1: Metabolic Stability Assessment

In a comparative study, this compound was evaluated alongside alpidem. The results indicated that while alpidem underwent extensive metabolism leading to hepatotoxic metabolites, the benzimidazole derivative maintained high metabolic stability with minimal degradation.

Study 2: GABA-A Receptor Interaction

Molecular docking studies revealed that the benzimidazole scaffold preferentially interacts with the α1/γ2 interface of the GABA-A receptor. This interaction is crucial for its function as a PAM, suggesting potential therapeutic applications in treating anxiety and other neurological disorders .

Chemical Reactions Analysis

Cyclocondensation with Carboxylic Acid Derivatives

  • Reagents : o-Phenylenediamine reacts with substituted phenylacetic acid derivatives in the presence of polyphosphoric acid (PPA) or HCl at 120–150°C .

  • Mechanism : Acid-catalyzed dehydration forms the benzimidazole ring.

  • Example :

    2-(4-Fluorophenyl)acetic acid+*o*-phenylenediaminePPA, 140°CBenzimidazole intermediate\text{2-(4-Fluorophenyl)acetic acid} + \text{*o*-phenylenediamine} \xrightarrow{\text{PPA, 140°C}} \text{Benzimidazole intermediate}

    Yield: 70–85% .

Alternative Route Using Aldehydes

  • Reagents : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde) react with o-phenylenediamine in DMF/S or 1,4-dioxane under oxidative conditions .

  • Conditions :

    • With sulfur: Forms (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives.

    • Without sulfur: Yields quinoxaline byproducts .

Acetamide Linkage Formation

The acetamide group is introduced via amide coupling reactions , often employing carbodiimide-based reagents:

Coupling with Bromoacetic Acid

  • Reagents :

    • 2-Bromo-N-substituted acetamide derivatives.

    • EDCI·HCl or DCC with HOBt in DMF .

  • Procedure :

    • Activate the carboxylic acid (e.g., 4-fluorophenylacetic acid) with EDCI·HCl/HOBt.

    • React with the benzimidazole-amine intermediate at 0°C to room temperature .

  • Yield : 55–75% after column chromatography .

Nucleophilic Substitution

  • Reagents :

    • 2-{[(1H-Benzo[d]imidazol-2-yl)methyl]thio}acetic acid derivatives.

    • K₂CO₃ in dry acetone for thioether formation .

  • Conditions : Stirring overnight at room temperature .

Functionalization with 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via electrophilic aromatic substitution or Suzuki–Miyaura cross-coupling :

Direct Substitution

  • Reagents : Fluorobenzene derivatives and Cu catalysts for C–F bond activation .

  • Example :

    Benzimidazole intermediate+4-fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃Target compound\text{Benzimidazole intermediate} + \text{4-fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target compound}

    Yield: 60–80% .

Post-Functionalization

  • Halogen Exchange : Replace bromine/chlorine with fluorine using KF or CsF .

Reaction Optimization and Conditions

Critical parameters influencing reaction efficiency:

ParameterOptimal ConditionImpact on YieldSource
CatalystEDCI·HCl/HOBtIncreases to 75%
SolventDMF or DCMEnhances solubility
Temperature0°C (activation) → RT (coupling)Minimizes side reactions
Reaction Time12–24 hoursCompletes amidation

Stability and Side Reactions

  • Hydroxylation : Primary metabolic pathway in human liver microsomes (HLMs), leading to hydroxylated derivatives at the methyl or aromatic positions .

  • Degradation : Prolonged exposure to acidic/basic conditions may hydrolyze the acetamide bond .

Key Research Findings

  • Anticancer Activity : Derivatives inhibit matrix metalloproteinases (MMPs), reducing cancer cell invasion (IC₅₀: 0.8–2.5 μM) .

  • GABA-A Modulation : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole analogs act as positive allosteric modulators (pKᵢ: 5.39–5.53) .

Q & A

Basic: What are the common synthetic strategies for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide and its analogs?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Condensation reactions : Benzimidazole cores are formed by reacting ortho-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., acetic acid) .
  • Acetamide coupling : The 4-fluorophenylacetamide moiety is introduced via nucleophilic substitution or amidation. For example, refluxing with aniline derivatives in ethanol/piperidine yields target compounds .
  • Purification : Recrystallization (methanol/ethanol) and column chromatography are standard for isolating pure products .
    Key Variables : Reaction time (4–8 hours), temperature (100°C for reflux), and catalyst choice (piperidine vs. acetic acid) significantly impact yields .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR : Confirms proton environments (e.g., aromatic peaks at δ 7.1–8.2 ppm for benzimidazole and fluorophenyl groups) and carbon backbone .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 380.1 [M+H]+ for a derivative in ) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N content to verify purity .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Advanced: How can molecular docking elucidate the compound’s mechanism in biological systems?

Methodological Answer:

  • Target Identification : For quorum sensing inhibition (e.g., LasR protein in Pseudomonas aeruginosa), docking studies (Glide software) predict binding poses and interactions (e.g., hydrogen bonds with Thr75 or hydrophobic contacts) .
  • Validation : Compare docking scores (e.g., compound 6p in showed −9.2 kcal/mol binding energy) with experimental IC50 values to prioritize analogs .
  • Limitations : Solvent effects and protein flexibility may require MD simulations for refinement .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Discrepancies in anti-inflammatory or anticancer activity often arise from varying cell lines (e.g., HEK-293 vs. MCF-7) or assay protocols (MTT vs. GFP reporter) .
  • Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate purity via HPLC .
  • SAR Analysis : Substituent effects (e.g., 4-nitro vs. 4-chloro groups on triazole rings) can explain activity differences. For example, 6p (4-NO₂) showed 68% quorum sensing inhibition vs. 6i (4-Cl, 65%) .

Advanced: What strategies improve bioavailability through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance membrane permeability. Compound 6p (logP ~3.2) showed better cellular uptake than hydrophilic analogs .
  • Metabolic Stability : Methyl or fluorine substitutions (e.g., 4-fluorophenyl in ) reduce CYP450-mediated degradation .
  • Prodrug Design : Esterification of acetamide’s hydroxyl group (e.g., in ) improves solubility and in vivo release .

Basic: What are the typical yields and challenges in scaling up synthesis?

Methodological Answer:

  • Yields : Range from 11% (adamantane derivatives in ) to 54–65% for benzimidazole-acetamide hybrids .
  • Challenges :
    • Side Reactions : Oxazole/thiazole byproducts form if reaction conditions (e.g., temperature) are not tightly controlled .
    • Purification : Chromatography is essential for removing unreacted intermediates (e.g., ortho-phenylenediamine) .

Advanced: How do substituents on the benzimidazole core influence pharmacological activity?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance anti-inflammatory activity by increasing COX-2 affinity (e.g., 50% inhibition at 10 µM in ) .
  • Halogenation (e.g., -Cl, -F) : Improves anticancer potency (IC50 = 12 µM for 4-chloro derivative in ) via intercalation or DNA damage .
  • Bulkier Groups (e.g., adamantane) : Reduce solubility but increase target specificity (e.g., Bcl-2 inhibition in ) .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Anticancer : MTT assay on MCF-7 (breast cancer) or A549 (lung cancer) cells .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes .
  • Antimicrobial : Agar dilution for MIC determination or GFP-based quorum sensing reporters (e.g., P. aeruginosa MH602) .

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